diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
CAS No.: 1638612-84-6
Cat. No.: VC2876649
Molecular Formula: C19H22N2O7
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638612-84-6 |
|---|---|
| Molecular Formula | C19H22N2O7 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C19H22N2O7/c1-5-27-18(23)13-10-14(19(24)28-6-2)21(20-13)11-15(22)12-7-8-16(25-3)17(9-12)26-4/h7-10H,5-6,11H2,1-4H3 |
| Standard InChI Key | IZCNHVSXSIBDEL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OCC |
Introduction
Chemical Structure and Key Properties
Molecular Architecture
The compound features a pyrazole ring substituted at position 1 with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl group and esterified at positions 3 and 5. Its molecular formula is C₁₉H₂₂N₂O₇, with a molecular weight of 390.4 g/mol . The ester groups (diethyl) and the ketone moiety in the oxoethyl substituent confer distinct reactivity, while the 3,4-dimethoxyphenyl group enhances aromatic electron density and lipophilicity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₇ | |
| Molecular Weight | 390.4 g/mol | |
| CAS Number | 1638612-84-6 | |
| Key Functional Groups | Pyrazole, esters, ketone, methoxy |
Electron Distribution and Stability
The pyrazole ring’s adjacent nitrogen atoms create a partial aromatic system, stabilized by resonance. Electron-withdrawing ester groups at positions 3 and 5 deactivate the ring toward electrophilic substitution, directing reactivity to the 4-position or the ketone moiety. The 3,4-dimethoxyphenyl group’s electron-donating methoxy substituents enhance resonance stabilization of the aromatic system, potentially influencing metabolic stability .
Synthesis and Catalytic Strategies
Core Synthesis Pathways
The synthesis typically involves condensation reactions between 1,3-dicarbonyl precursors and hydrazine derivatives. A representative approach includes:
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Cerium(III) Proline Complex Catalysis: This method enables mild, selective formation of the pyrazole core. Yields for analogous pyrazole esters range from 70% to 91%, depending on catalyst loading and solvent choice .
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Stepwise Functionalization: Sequential introduction of the 3,4-dimethoxyphenyl-2-oxoethyl group via nucleophilic substitution or alkylation, followed by esterification at positions 3 and 5.
Challenges and Optimization
Key challenges include controlling regioselectivity during pyrazole ring formation and minimizing side reactions involving ester hydrolysis. Strategies such as anhydrous conditions and acid catalysis (e.g., H₂SO₄ or TsOH) stabilize intermediates and prevent hydrolysis .
Reactivity and Functional Group Transformations
Ester Group Reactivity
The diethyl esters undergo hydrolysis to yield 3,5-dicarboxylic acid derivatives, which are precursors for amides or amino acid conjugates. Transesterification with alcohols (e.g., methanol) modifies solubility and bioavailability.
Example Reaction:
Pyrazole Ring Modifications
Electrophilic substitution at the 4-position is feasible due to the electron-withdrawing ester groups. Potential reactions include:
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Nitration: Introducing nitro groups for further functionalization.
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Halogenation: Bromination or chlorination to create reactive intermediates.
Ketone Reactivity
The 2-oxoethyl group participates in:
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Condensation: With hydrazines to form hydrazones.
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Grignard Reactions: Nucleophilic addition to form secondary alcohols.
| Target | Mechanism | Rationale |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Competitive inhibition | Analogous to pyrazole NSAIDs |
| Kinases | ATP-binding domain interaction | Methoxyphenyl’s planarity |
| Cytochrome P450 | Metabolic stability modulation | Ester hydrolysis kinetics |
Challenges in Bioactivity
Characterization and Analytical Techniques
Spectroscopic Methods
| Technique | Application | Key Observations |
|---|---|---|
| FTIR | Functional group identification | Peaks for C=O (ester, ketone), C-N (pyrazole) |
| ¹H/¹³C NMR | Structural elucidation | Signals for methoxy (δ 3.8–3.9 ppm), ester ethyl (δ 1.2–1.4 ppm) |
| XRD | Crystallinity assessment | Indexed reflections confirm pyrazole ring planarity |
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Prodrug Development: Ester hydrolysis to release active carboxylic acids.
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Bisubstrate Inhibitors: Linking two pharmacophores via the pyrazole core.
Material Science
Potential uses include:
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Coordination Polymers: Metal chelation via ester or ketone groups.
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Liquid Crystals: Aromatic cores for mesogenic properties.
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